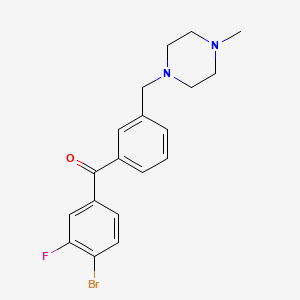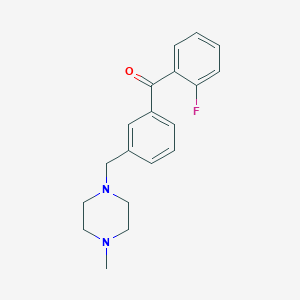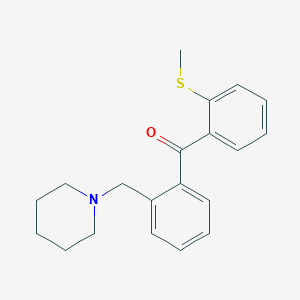
2-Piperidinomethyl-2'-thiomethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Piperidinomethyl-2'-thiomethylbenzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various compounds with structural similarities or functional groups that are related to the compound . For instance, the thermal and photooxidative behavior of 2-hydroxybenzophenone stabilizers with piperidine substitutions is studied in polyolefin films . Additionally, the synthesis and biological evaluation of benzothiophene derivatives with piperidine moieties are reported . The reactivity of thiobenzophenone with diazomethane is also explored . Moreover, the synthesis of dibenzo[b,d]thiophene-1,2,3-tr
Applications De Recherche Scientifique
Synthesis and Antitubercular Evaluation
A study explored the synthesis of novel compounds with piperidine appendages, focusing on their antimycobacterial activity against Mycobacterium tuberculosis. Piperidine derivatives showed promising results, indicating potential applications in tuberculosis treatment (Pulipati et al., 2016).
Development of Histamine H3 Receptor Ligands
Research on (3‐phenoxypropyl)piperidine derivatives led to the creation of highly potent histamine H3 receptor ligands. These compounds, synthesized from piperidine, exhibit significant affinities for the histamine H3 receptor, suggesting their potential in the understanding and targeting of this receptor (Amon et al., 2007).
Corrosion Inhibition
A study on benzimidazole derivatives, including piperidine-substituted phenol, highlighted their effective inhibition of corrosion in steel. These inhibitors demonstrated significant efficiency in preventing steel degradation in hydrochloric acid environments (Yadav et al., 2016).
Selective Estrogen Receptor Modulation
Arzoxifene, containing a piperidinyl group, was identified as a selective estrogen receptor modulator (SERM). It shows promise in the prevention of mammary cancer and acts as an estrogen antagonist in mammary tissue, while maintaining bone density (Suh et al., 2001).
Development of Antileukemic Agents
A series of piperidine-substituted ethanone derivatives were synthesized and tested for their antileukemic activity. Some compounds demonstrated significant in vitro potency against human leukemia cells, indicating potential therapeutic applications (Vinaya et al., 2012).
Anti-Inflammatory Drug Discovery
New benzimidazole piperidine and phenoxy pyridine derivatives were evaluated for anti-inflammatory efficacy. These compounds showed selectivity against COX-2, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Burayk et al., 2022).
Propriétés
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOQRMGDYFTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643585 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinomethyl-2'-thiomethylbenzophenone | |
CAS RN |
898752-01-7 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


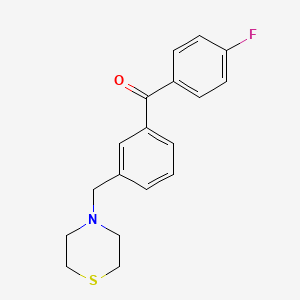
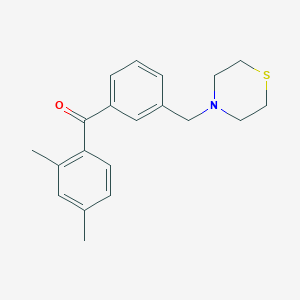




![Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate](/img/structure/B1327187.png)
![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

